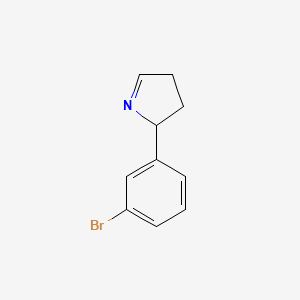![molecular formula C9H9ClO2S B15171693 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde CAS No. 918882-58-3](/img/structure/B15171693.png)
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chlorine atom at the second position and a 2-hydroxyethylsulfanyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chlorobenzaldehyde with 2-mercaptoethanol. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate, and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzoic acid.
Reduction: 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
作用機序
The mechanism of action of 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The 2-hydroxyethylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Chloro-6-hydroxybenzaldehyde: Lacks the 2-hydroxyethylsulfanyl group, resulting in different chemical properties and reactivity.
2-Chloro-6-methylsulfanylbenzaldehyde: Contains a methylsulfanyl group instead of a hydroxyethylsulfanyl group, leading to variations in solubility and reactivity.
2-Chloro-6-[(2-aminoethyl)sulfanyl]benzaldehyde: Features an aminoethylsulfanyl group, which can significantly alter its biological activity and chemical behavior.
Uniqueness
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde is unique due to the presence of both a chlorine atom and a 2-hydroxyethylsulfanyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.
特性
CAS番号 |
918882-58-3 |
|---|---|
分子式 |
C9H9ClO2S |
分子量 |
216.68 g/mol |
IUPAC名 |
2-chloro-6-(2-hydroxyethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C9H9ClO2S/c10-8-2-1-3-9(7(8)6-12)13-5-4-11/h1-3,6,11H,4-5H2 |
InChIキー |
RYFRVSHNQDXRNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C=O)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
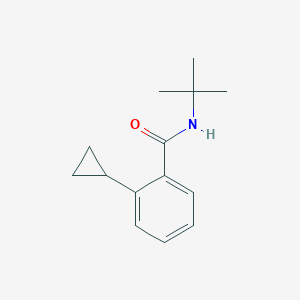
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
silane](/img/structure/B15171665.png)
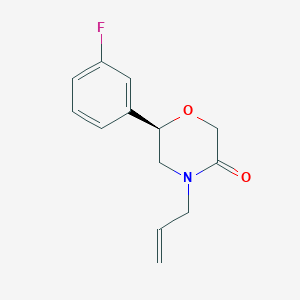

![1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene](/img/structure/B15171680.png)
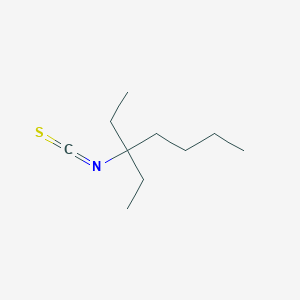
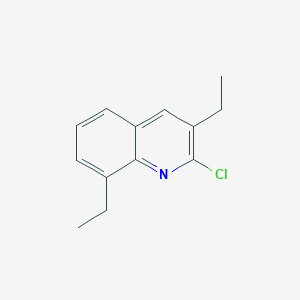
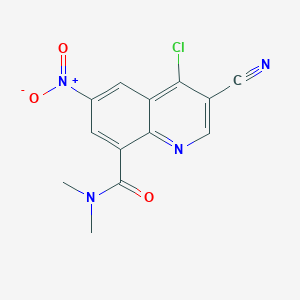
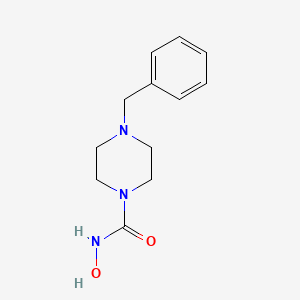
![2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide](/img/structure/B15171722.png)
